molecular formula C6H10O3 B1433874 DL-Mevalonolactone-4,4,5,5-D4 CAS No. 349553-98-6

DL-Mevalonolactone-4,4,5,5-D4

Cat. No.: B1433874
CAS No.: 349553-98-6
M. Wt: 134.17 g/mol
InChI Key: JYVXNLLUYHCIIH-RRVWJQJTSA-N
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Description

DL-Mevalonolactone-4,4,5,5-D4 is an isotopically labeled form of DL-Mevalonic Acid Lactone. It is a metabolite derived from endophytes of the medicinal plant Erythrina crista-galli. The δ-lactone form of mevalonic acid is a precursor in the mevalonate pathway, which is crucial for the biosynthesis of various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Mevalonolactone-4,4,5,5-D4 can be synthesized through the hydrogenation of mevalonic acid lactone using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation reactors equipped with advanced catalysts and precise control systems to maintain optimal reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: DL-Mevalonolactone-4,4,5,5-D4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DL-Mevalonolactone-4,4,5,5-D4 is extensively used in scientific research due to its isotopic labeling, which aids in tracing biochemical pathways and studying enzyme mechanisms. Its applications include:

  • Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for structural analysis.

  • Biology: Investigating the mevalonate pathway and its role in cellular processes.

  • Medicine: Studying the metabolism of cholesterol and other sterols, which are vital for understanding cardiovascular diseases.

  • Industry: Employed in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism by which DL-Mevalonolactone-4,4,5,5-D4 exerts its effects involves its role as a precursor in the mevalonate pathway. This pathway is essential for the biosynthesis of isoprenoids, which are critical for various cellular functions. The compound interacts with enzymes such as HMG-CoA reductase, which is a key regulatory enzyme in cholesterol synthesis.

Comparison with Similar Compounds

DL-Mevalonolactone-4,4,5,5-D4 is unique due to its isotopic labeling, which provides distinct advantages in research applications. Similar compounds include:

  • DL-Mevalonic Acid Lactone: The non-deuterated form, used in similar biochemical studies but without the isotopic advantage.

  • Isopentenyl Pyrophosphate (IPP): Another key intermediate in the mevalonate pathway, used in studies of isoprenoid biosynthesis.

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Properties

IUPAC Name

5,5,6,6-tetradeuterio-4-hydroxy-4-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)CC1(C)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186506
Record name 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349553-98-6
Record name 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349553-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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